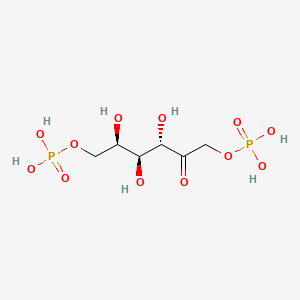

1,6-di-O-phosphono-D-tagatose

説明

Structure

3D Structure

特性

CAS番号 |

55529-38-9 |

|---|---|

分子式 |

C6H14O12P2 |

分子量 |

340.12 g/mol |

IUPAC名 |

[(2R,3S,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5+,6-/m1/s1 |

InChIキー |

XPYBSIWDXQFNMH-PQLUHFTBSA-N |

SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

異性体SMILES |

C([C@H]([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

正規SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

他のCAS番号 |

55529-38-9 |

同義語 |

D-tagatose 1,6-diphosphate tagatose 1,6-diphosphate |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of 1,6 Di O Phosphono D Tagatose

Central Role in Galactose Metabolism Pathways

In many bacteria, the breakdown of galactose diverges from the well-known Leloir pathway and proceeds through pathways involving tagatose derivatives. oup.com 1,6-di-O-phosphono-D-tagatose is a key intermediate in these alternative routes.

A primary route for galactose metabolism in several bacterial species, including Staphylococcus aureus and some Group N streptococci, is the tagatose 6-phosphate pathway. oup.comasm.org In this pathway, D-galactose-6-phosphate is converted to D-tagatose-6-phosphate. oup.com This intermediate is then phosphorylated to form this compound, which is subsequently cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate, both of which can enter glycolysis. oup.comasm.org The genes for the enzymes of this pathway are often found within the lac operon, alongside genes for lactose (B1674315) transport and initial breakdown. ebi.ac.uk This pathway is particularly significant for the metabolism of the galactose portion of lactose in S. aureus. nih.gov

A more recently discovered route is the tagatose 1-phosphate pathway, identified in organisms like Bacillus licheniformis and Klebsiella oxytoca. asm.orgnih.gov In this pathway, D-tagatose is phosphorylated at the C1 position to yield D-tagatose-1-phosphate. asm.orgnih.gov This is then further phosphorylated to produce this compound. nih.gov This bisphosphate is then cleaved into DHAP and D-glyceraldehyde-3-phosphate, mirroring the final steps of the tagatose 6-phosphate pathway. asm.orgnih.gov

The Classical Tagatose 6-Phosphate Pathway

Interconnections with Pentose (B10789219) Phosphate Pathway and Calvin Cycle

The products of this compound cleavage, dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate, are central intermediates in glycolysis. Through glycolysis, these three-carbon molecules are connected to the pentose phosphate pathway, which is crucial for generating NADPH and precursors for nucleotide biosynthesis. L-arabinose isomerase, a key enzyme in the microbial pentose phosphate pathway, can also isomerize D-galactose to D-tagatose due to structural similarities, linking these pathways. mdpi.com

Enzymatic Synthesis and Precursor Conversions

The formation of this compound is a tightly regulated enzymatic process.

The phosphorylation of D-tagatose-6-phosphate to this compound is catalyzed by the enzyme D-tagatose-6-phosphate kinase, also known as LacC. ebi.ac.ukuniprot.org This enzyme utilizes ATP to transfer a phosphate group to the C1 position of D-tagatose-6-phosphate. ebi.ac.ukresearchgate.net The LacC enzyme from Staphylococcus aureus is a dimer, and its structure reveals that residues from both subunits contribute to substrate binding. nih.gov The enzyme adopts a closed conformation necessary for the phosphoryl transfer only when both the substrate (D-tagatose-6-phosphate) and the cofactor (ATP, often complexed with Mg²⁺) are bound. nih.gov Interestingly, two magnesium ions are observed in the active site when both substrate and cofactor are present. nih.gov The LacC from Lactococcus lactis has been successfully cloned and expressed in Escherichia coli for the efficient biocatalytic synthesis of D-tagatose 1,6-diphosphate. researchgate.netresearchgate.net

In the tagatose 1-phosphate pathway, the initial phosphorylation of D-tagatose occurs at the C1 position. In Klebsiella pneumoniae, this is achieved by the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PEP-PTS). nih.govnih.gov The resulting D-tagatose-1-phosphate is then the substrate for a specific tagatose-1-phosphate kinase (TagK). nih.gov The TagK from Bacillus licheniformis shows a marked specificity for D-tagatose-1-phosphate over other isomers like D-fructose-1-phosphate, and is inhibited by D-tagatose-6-phosphate and D-fructose-6-phosphate. nih.govnih.gov This kinase then catalyzes the ATP-dependent phosphorylation at the C6 position to form this compound. nih.gov

D-Tagatose 6-Phosphate Kinase (LacC) Activity and Specificity

Metabolic Flux Control and Regulatory Mechanisms in Biosynthesis

The biosynthesis of this compound, also known as D-tagatose 1,6-bisphosphate, is a metabolically controlled process. The regulation of its synthesis is crucial for maintaining cellular homeostasis and ensuring the efficient utilization of carbon sources. This control is exerted at both the genetic and enzymatic levels, influencing the direction and rate of metabolic flux towards the formation of this bisphosphorylated sugar.

The primary enzyme responsible for the final step in the biosynthesis of this compound is D-tagatose-6-phosphate kinase (T6PK), also referred to as ATP:D-tagatose-6-phosphate 1-phosphotransferase (EC 2.7.1.144). biorxiv.orgwikipedia.org This enzyme catalyzes the phosphorylation of D-tagatose 6-phosphate at the C1 position, utilizing ATP as the phosphate donor, to yield this compound and ADP. biorxiv.orgwikipedia.org

Enzymatic Regulation

The activity of D-tagatose-6-phosphate kinase is a key control point in the pathway. In several microorganisms, this enzyme exhibits distinct regulatory properties that differentiate it from other sugar kinases, such as phosphofructokinase (PFK).

In Streptococcus lactis, T6PK has been shown to be less sensitive to ATP inhibition compared to PFK. massey.ac.nz While high concentrations of ATP relative to fructose (B13574) 6-phosphate typically inhibit PFK, T6PK maintains its activity over a broader range of ATP concentrations. massey.ac.nz However, the activity of T6PK from S. lactis is inhibited by ADP, phosphoenolpyruvate (PEP), and fructose 1,6-bisphosphate (FBP). massey.ac.nz The enzyme does not exhibit the cooperative binding of its sugar phosphate substrate that is characteristic of many PFKs. massey.ac.nz

The structural analysis of T6PK (specifically LacC from Staphylococcus aureus) reveals that the enzyme adopts a "closed" conformation necessary for phosphoryl transfer only when both the substrate (D-tagatose-6-phosphate) and the co-factor (ATP, bound with Mg²⁺) are present. nih.gov This structural change is a crucial aspect of its catalytic mechanism and specificity. The binding of the substrates occurs at a site formed by residues from both subunits of the dimeric enzyme. nih.gov Interestingly, two magnesium ions are observed in the active site during catalysis, which is an unusual feature for phosphoryl transferases. nih.gov

In some organisms, other enzymes can also contribute to the phosphorylation of tagatose-6-phosphate. For instance, in Mycobacterium tuberculosis, which lacks a specific gene for tagatose-6-phosphate kinase, the phosphofructokinase isoenzymes Pfk A and Pfk B have been shown to phosphorylate D-tagatose-6-phosphate, although with different kinetic efficiencies compared to their primary substrate, fructose-6-phosphate. mdpi.com Pfk A activity is allosterically inhibited by PEP and citrate, and also shows negative feedback inhibition by its products, ADP and fructose 1,6-bisphosphate. mdpi.com In contrast, Pfk B is not significantly regulated by these metabolites. mdpi.com

Genetic Regulatory Mechanisms

The biosynthesis of this compound is also tightly regulated at the genetic level, primarily through the control of the expression of the genes encoding the enzymes of the D-tagatose 6-phosphate pathway. In many bacteria, including Lactococcus lactis, Streptococcus pneumoniae, and Staphylococcus aureus, the genes for this pathway are organized in a lac operon. biorxiv.orgnih.govgroenkennisnet.nl

This operon typically includes the genes lacA and lacB (encoding galactose-6-phosphate (B1197297) isomerase), lacC (encoding D-tagatose-6-phosphate kinase), and lacD (encoding D-tagatose-1,6-bisphosphate aldolase). nih.govgroenkennisnet.nl The expression of this operon is controlled by a transcriptional repressor, LacR , which is encoded by the divergently transcribed lacR gene. groenkennisnet.nlrug.nl

In the absence of an inducer, the LacR protein binds to specific operator regions within the lac promoter, thereby blocking the transcription of the pathway's genes. groenkennisnet.nlrug.nl The inducer molecule for the lac operon in these bacteria has been identified as D-tagatose 6-phosphate , an intermediate in the pathway. groenkennisnet.nlrug.nl When D-tagatose 6-phosphate is present, it binds to the LacR repressor, causing a conformational change that leads to the dissociation of LacR from the operator DNA. groenkennisnet.nl This allows for the transcription of the lacABCD genes and the subsequent synthesis of the enzymes required for the conversion of galactose-6-phosphate to this compound and its further metabolism.

In S. pneumoniae, the lac gene cluster is organized into two operons, with lac operon I containing the genes for the tagatose-6-phosphate pathway (lacABCD). nih.gov The deletion of lacR in this organism leads to the elevated expression of lac operon I, confirming its role as a repressor. nih.gov

Furthermore, in Staphylococcus aureus, the enzymes of the D-tagatose 6-phosphate pathway, including D-tagatose-6-phosphate kinase and D-tagatose-1,6-diphosphate aldolase (B8822740), are coordinately induced when the cells are grown on galactose, indicating a common genetic control mechanism. nih.gov Recent studies in S. aureus have also identified a small RNA, RsaOI, which is induced under acid stress and can inhibit the expression of the lacD gene by binding to its mRNA. This provides an additional layer of regulation, linking metabolic pathways to cellular stress responses. biorxiv.org

The following table summarizes the key enzymes and regulatory proteins involved in the metabolic flux control towards this compound.

| Enzyme/Protein | Organism(s) | Function | Regulatory Control |

| D-tagatose-6-phosphate kinase (T6PK/LacC) | Streptococcus lactis, Staphylococcus aureus, Lactococcus lactis | Catalyzes the phosphorylation of D-tagatose 6-phosphate to this compound. | Inhibited by ADP, PEP, and FBP in S. lactis. massey.ac.nz Requires both substrate and co-factor for conformational change and activity. nih.gov |

| Phosphofructokinase (PfkA, PfkB) | Mycobacterium tuberculosis | Can phosphorylate D-tagatose-6-phosphate in the absence of a specific T6PK. | PfkA is allosterically inhibited by PEP and citrate, and by its products ADP and FBP. PfkB is largely unregulated by these metabolites. mdpi.com |

| LacR | Lactococcus lactis, Streptococcus pneumoniae, Staphylococcus aureus | Transcriptional repressor of the lac operon. | Binds to the lac operator in the absence of the inducer. Its expression is induced by glucose in L. lactis. groenkennisnet.nlrug.nl |

| D-tagatose 6-phosphate | Various bacteria | Intermediate in the D-tagatose 6-phosphate pathway. | Acts as the inducer molecule for the lac operon by binding to and inactivating the LacR repressor. groenkennisnet.nlrug.nl |

| RsaOI | Staphylococcus aureus | Small RNA that regulates gene expression. | Inhibits the expression of lacD (D-tagatose-1,6-bisphosphate aldolase) under acid stress conditions. biorxiv.org |

Enzymology and Structural Biology of 1,6 Di O Phosphono D Tagatose Interactions

Structural Analysis of Enzyme-Ligand Complexes with 1,6-di-O-phosphono-D-tagatose

X-ray crystallography has provided significant insights into the structure and function of TBP aldolase (B8822740) and its interaction with ligands. The crystal structure of the Class I TBP aldolase from S. pyogenes reveals a (α/β)8 barrel fold in each subunit of the dimer. nih.govnih.gov Structural analysis of the enzyme complexed with dihydroxyacetone phosphate (B84403) (DHAP) has trapped a covalent intermediate with carbanionic character at Lys205, which differs from the enamine intermediate typically observed in stereospecific Class I FBP aldolases. nih.govnih.gov

The structure of the Class II TBP aldolase from E. coli complexed with the inhibitor phosphoglycolohydroxamate (PGH) has been determined at high resolution (1.45 Å). nih.govresearchgate.net This structure shows a tetrameric assembly where each subunit contains the active site. nih.govresearchgate.net The active site contains two cations, a catalytic Zn2+ and an unusual Na+ binding site that involves a pi interaction with a tyrosine residue. nih.gov The Zn2+ ion is coordinated by three histidine residues and two oxygen atoms from the inhibitor. nih.gov

Crystal structures of Giardia lamblia fructose-1,6-bisphosphate aldolase (a Class II aldolase) have also been determined in complex with its competitive inhibitor, D-tagatose 1,6-bisphosphate. rcsb.org These structures reveal that substrate binding induces a conformational change in active site loops and a significant shift in the position of the Zn2+ cofactor, highlighting the mobility of the metal ion during the catalytic cycle. nih.govebi.ac.uk The active site of TBP aldolase is noted to be more open on one side compared to FBP aldolase, which may contribute to its broader substrate specificity. nih.gov

Identification of Active Site Residues and Proton Transfer Pathways

The interaction of this compound, also known as D-tagatose 1,6-bisphosphate (TBP), with various aldolases has been a subject of detailed structural and mechanistic studies. These investigations have been crucial in identifying the key amino acid residues within the active sites that govern substrate binding, specificity, and catalysis. The proton transfer pathways, essential for the chemical transformations, are orchestrated by a precise arrangement of these residues.

In Class II (metal-dependent) aldolases, such as fructose-1,6-bisphosphate aldolase (FBPA) from Giardia lamblia and Helicobacter pylori, TBP acts as a competitive inhibitor. rcsb.orgebi.ac.uk The active site of these enzymes features a catalytic divalent metal ion, typically Zn2+. rcsb.orgnih.gov For H. pylori FBPA, His-180 plays a dual role; it chelates the Zn2+ ion in the enzyme's resting state but, upon substrate binding, it is liberated to act as a general base, abstracting a proton from the C4 hydroxyl group of the substrate. nih.govebi.ac.uk Another residue, His-83, which also chelates the zinc, assists in the cleavage by hydrogen bonding to the substrate's C4 hydroxyl and stabilizing the negative charge that develops during proton abstraction. nih.gov Following cleavage, the conserved residue Glu-142 is critical for the protonation of the enediolate intermediate before the products are released. nih.govebi.ac.ukebi.ac.uk The stereospecificity of the reaction is controlled by how His-180-mediated proton abstraction occurs. nih.govebi.ac.uk In G. lamblia FBPA, Asp83 is a key catalytic residue; its replacement with alanine (B10760859) inactivates the enzyme. rcsb.orgebi.ac.uk The specificity of FBPAs for fructose (B13574) 1,6-bisphosphate (FBP) over TBP is thought to be determined by an aspartate residue (Asp255 in G. lamblia FBPA), whereas TBP aldolases have an alanine at this position. ebi.ac.ukebi.ac.ukebi.ac.uk

In Class I aldolases, which form a covalent Schiff base intermediate, the mechanism is different. For the TBP aldolase from Streptococcus pyogenes, which surprisingly lacks strict stereospecificity, Lys205 forms the covalent intermediate with dihydroxyacetone phosphate (DHAP). nih.gov The active site residues interacting with the DHAP intermediate include Asp27, Gln28, Ser249, Gly277, and Arg278. nih.gov Proton transfer at the C3 carbon of DHAP is mediated by a proximal water molecule, which in turn hydrogen-bonds with Glu163. nih.gov

Conformational Changes during Catalytic Cycle

Enzymatic catalysis is a dynamic process, often involving significant conformational changes within the enzyme structure. nih.govbmbreports.org The interaction of this compound and its structural isomer FBP with aldolases provides clear examples of this phenomenon, where active site remodeling is integral to the catalytic cycle. nih.gov

For Class II metal-dependent FBPAs, the binding of a substrate or an inhibitor like TBP induces a dramatic conformational shift. nih.govebi.ac.uk In the H. pylori enzyme, substrate binding, initiated by the interaction with the P1 phosphate group, triggers conformational changes in mobile loops, specifically β5-α7 and β6-α8. nih.govebi.ac.uk These loops contain the catalytic residues Glu-142 and His-180, respectively. ebi.ac.uk This movement causes active site remodeling, which liberates the zinc-chelating His-180, allowing it to function as a general base for proton abstraction. nih.govebi.ac.uk

A particularly striking conformational change involves the relocation of the catalytic Zn2+ cofactor. ebi.ac.ukebi.ac.uk In studies of Giardia lamblia FBPA, the binding of FBP causes the Zn2+ ion to shift by as much as 4.6 Å. rcsb.orgebi.ac.ukpdbj.org This movement brings the metal ion closer to the catalytic Asp83, enabling coordination. rcsb.orgebi.ac.ukpdbj.org The catalytic cycle involves the movement of the Zn2+ ion from an interior position to a more surface-exposed site, which is crucial for stabilizing the nascent enediolate intermediate formed after C-C bond cleavage. nih.govebi.ac.ukebi.ac.uk In the absence of the substrate, the zinc ion resides in a position too distant to coordinate with the key catalytic aspartate. rcsb.orgebi.ac.ukpdbj.org

Class I TBP aldolase from Streptococcus pyogenes also undergoes conformational changes upon binding its intermediate. nih.gov Structural analysis revealed three specific regions (residues 25-50, 245-250, and 275-295) that shift systematically when the enzyme binds to DHAP. nih.gov This movement leads to a narrowing of the active site compared to the unbound state of the enzyme. nih.gov

Other Enzymes Interacting with this compound

While TBP aldolase is the primary enzyme associated with this compound, this compound also serves as a substrate or interacts with other enzymes, highlighting its role in broader metabolic contexts like galactose metabolism. wikipedia.org

One notable example is a Class I aldolase from Streptococcus pyogenes. This enzyme displays a remarkable lack of stereospecificity and can efficiently catalyze the reversible cleavage of four different diastereomers: TBP, FBP, psicose 1,6-bisphosphate, and sorbose 1,6-bisphosphate, all yielding DHAP and D-glyceraldehyde 3-phosphate. nih.gov This broad substrate range distinguishes it from the highly specific FBP aldolases. nih.gov

In the context of engineered biosynthetic pathways, fructose-1,6-bisphosphate aldolase (FbaA) is used in multienzyme cascades to produce D-tagatose. mdpi.com In one such system, FbaA catalyzes the isomerization of fructose 6-phosphate to tagatose 6-phosphate, which is then dephosphorylated. mdpi.com Although the natural substrate is FBP, the enzyme can facilitate this related transformation.

Additionally, TBP is an intermediate in the tagatose-6-phosphate pathway, which is part of the lactose (B1674315) operon in organisms like Lactococcus lactis. wikipedia.org The enzyme that specifically catalyzes the reversible cleavage of TBP in this pathway is D-tagatose-1,6-bisphosphate aldolase (EC 4.1.2.40). wikipedia.org

Advanced Analytical Methodologies for 1,6 Di O Phosphono D Tagatose Research

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural analysis and identification of 1,6-di-O-phosphono-D-tagatose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of phosphorylated carbohydrates like this compound. rsc.orgresearchgate.netipb.ptslideshare.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: The proton NMR spectrum provides initial information on the number and connectivity of protons within the molecule. For carbohydrates, anomeric protons typically resonate in a distinct region of the spectrum. nih.gov

¹³C NMR: Carbon-13 NMR offers a wider spectral dispersion, reducing signal overlap and providing information on the carbon skeleton. nih.gov

³¹P NMR: Phosphorus-31 NMR is particularly crucial for phosphorylated compounds, as it directly detects the phosphorus nuclei of the phosphate (B84403) groups. nih.govresearchgate.net The chemical shifts in the ³¹P spectrum can confirm the presence of phosphomonoesters. nih.gov For instance, in a study of phosphorylated sugar alcohols, distinct signals in the ³¹P NMR spectrum were used to identify the phosphorus environments. mdpi.com

2D NMR Techniques: To establish the complete structure and stereochemistry, a suite of 2D NMR experiments is essential. researchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the sugar ring protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon resonance to its attached proton(s). rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for identifying the points of phosphorylation by showing correlations between the phosphorus atoms and the C1 and C6 protons of the tagatose moiety. rsc.orgresearchgate.net It also helps in determining the glycosidic linkages in more complex structures. rsc.org

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a single sugar residue. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. rsc.org

The combination of these NMR techniques allows for the unambiguous assignment of all proton, carbon, and phosphorus signals, confirming the identity and structure of this compound.

Table 1: Representative NMR Techniques for this compound Analysis

| NMR Experiment | Information Obtained | Relevance to this compound |

| 1D ¹H NMR | Proton chemical shifts and coupling constants. | Provides initial structural information and proton environment. |

| 1D ¹³C NMR | Carbon chemical shifts. | Reveals the carbon backbone of the tagatose molecule. nih.gov |

| 1D ³¹P NMR | Phosphorus chemical shifts. | Confirms the presence and type of phosphate groups. nih.govresearchgate.net |

| 2D COSY | ¹H-¹H scalar couplings. | Establishes proton connectivity within the sugar ring. |

| 2D HSQC/HMQC | ¹H-¹³C one-bond correlations. | Assigns carbon signals to their directly attached protons. researchgate.net |

| 2D HMBC | ¹H-¹³C long-range correlations. | Identifies the C1 and C6 phosphorylation sites. rsc.orgresearchgate.net |

| 2D TOCSY | Correlation of all protons in a spin system. | Helps to identify all protons of the tagatose residue. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the identification and quantification of metabolites like this compound from complex biological samples. labrulez.commdpi.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. google.com

For this compound (C₆H₁₄O₁₂P₂), the expected exact mass can be calculated and compared to the measured mass with very high precision, enabling confident identification. google.comnih.gov Coupling HRMS with liquid chromatography (LC-HRMS) allows for the separation of isomers and the analysis of complex mixtures. mdpi.comnih.gov

Techniques such as tandem mass spectrometry (MS/MS) are used to fragment the parent ion, and the resulting fragmentation pattern provides further structural information, helping to distinguish between isomers. labrulez.com For sugar phosphates, characteristic fragmentation patterns often involve the loss of the phosphate groups.

Recent advancements have focused on improving the sensitivity and resolving power for analyzing sugar phosphates. This includes the use of chemical derivatization to enhance ionization efficiency and chromatographic separation. acs.orgresearchgate.net For instance, a method using 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) derivatization significantly increased the detection sensitivities for a range of sugar phosphates. acs.org

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₆H₁₄O₁₂P₂ | nih.gov |

| Average Molecular Weight | 340.1157 g/mol | |

| Monoisotopic Mass | 339.99604987 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for its quantification in biological extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of phosphorylated sugars. nih.govnih.govoup.comcalstate.edu Due to the polar and anionic nature of sugar phosphates, specific HPLC modes are employed.

Anion-Exchange Chromatography (AEC): This is a common method for separating phosphorylated compounds based on their negative charge. nih.govnih.govoup.com A salt gradient is typically used for elution.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like sugar phosphates and can be coupled with mass spectrometry. mdpi.comsielc.com

Reversed-Phase (RP) HPLC with Ion-Pairing Agents: The addition of an ion-pairing agent, such as tributylamine, to the mobile phase allows for the retention and separation of anionic metabolites on a reversed-phase column. nih.gov

Detection of non-chromophoric sugar phosphates can be challenging. While UV detection is possible with some methods, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often used. calstate.edusielc.com Coupling HPLC with mass spectrometry (LC-MS) provides both separation and sensitive detection. sielc.com

Ion Chromatography (IC) is a robust and sensitive technique specifically designed for the analysis of ions, including phosphate. researchgate.netthermofisher.com It is particularly useful for quantifying the total phosphate content or for analyzing inorganic phosphate released after enzymatic or chemical hydrolysis of this compound.

Modern IC systems, often equipped with suppressed conductivity detection and electrolytic eluent generation, offer high sensitivity and resolution for phosphate analysis. thermofisher.comlcms.cz Two-dimensional IC (2D-IC) can be employed to enhance the resolution and remove interfering matrix components, which is especially valuable for complex samples. lcms.czacs.org Coupling IC with mass spectrometry (IC-MS) allows for the simultaneous quantification of various phosphorus-containing species, including sugar phosphates. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

Quantitative Enzymatic Assays for Intracellular Concentration Determination

Enzymatic assays provide a highly specific and sensitive method for determining the intracellular concentration of metabolites. For this compound, a specific aldolase (B8822740) can be utilized for its quantification.

In a study on lactic streptococci, a purified D-tagatose-1,6-diphosphate aldolase was used to measure the intracellular concentration of its substrate. nih.gov This enzyme specifically cleaves D-tagatose 1,6-diphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). The rate of this reaction, or the amount of product formed, can be monitored spectrophotometrically by coupling the reaction to other enzymes that produce a detectable change in absorbance (e.g., NADH oxidation or reduction).

This method allowed for the determination that the intracellular concentration of D-tagatose 1,6-diphosphate in Streptococcus cremoris and Streptococcus lactis ranged from 0.4 to 4.0 mM in cells grown on lactose (B1674315) or galactose. nih.gov Such assays are invaluable for studying metabolic pathways and their regulation in vivo.

Isotopic Labeling Strategies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. By introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C), researchers can track the incorporation of this isotope into downstream metabolites. This information provides quantitative insights into the activity of various metabolic routes. In the context of this compound, isotopic labeling strategies are crucial for elucidating its precise metabolic fate and its interaction with central carbon metabolism.

The fundamental principle of isotopic labeling in MFA is to introduce a labeled substrate and then measure the resulting isotopic enrichment in key metabolites. nih.gov For studying the metabolism of this compound, this would typically involve the use of ¹³C-labeled D-tagatose. medchemexpress.com As the labeled D-tagatose is metabolized, the ¹³C atoms are incorporated into its phosphorylated derivative, this compound, and subsequently into other connected metabolites.

Once the labeled substrate is introduced into the biological system, the cells or tissues are allowed to reach a metabolic and isotopic steady state. d-nb.info At this point, the rate of isotope incorporation into metabolites is constant. Samples are then collected, and the metabolites are extracted. Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed to determine the mass isotopomer distribution of this compound and other relevant intermediates. nih.gov

The resulting data on isotopic enrichment provides a detailed picture of the metabolic fluxes. For example, by analyzing the pattern of ¹³C in intermediates of glycolysis and the pentose (B10789219) phosphate pathway following the administration of labeled D-tagatose, it is possible to quantify the flux of carbon from the tagatose pathway into these central metabolic routes. This information is invaluable for understanding the metabolic engineering potential of the D-tagatose pathway and for identifying potential bottlenecks or alternative metabolic fates of this compound.

Detailed Research Findings from Isotopic Labeling Studies

While direct isotopic labeling studies focusing exclusively on this compound are not extensively reported in the public domain, the principles can be inferred from studies on related compounds and pathways. For instance, research on the metabolic fate of [¹³C]-galactose in galactose-1-phosphate uridyl transferase deficient models demonstrates how isotopic labeling can reveal the distribution and conversion of a labeled sugar into its phosphorylated forms and other metabolites in various tissues. nih.gov Such an approach, when applied to D-tagatose, would allow for the precise quantification of this compound formation and its subsequent catabolism.

The table below illustrates a hypothetical experimental design and the expected type of data that would be generated from an isotopic labeling study of this compound.

| Isotopic Tracer | Metabolite Measured | Analytical Technique | Information Gained |

| [U-¹³C]-D-Tagatose | This compound | LC-MS/MS | Overall synthesis rate of the compound from D-tagatose. |

| [1-¹³C]-D-Tagatose | Triose phosphates | GC-MS | Flux through the aldolase-mediated cleavage of the hexose (B10828440) bisphosphate. |

| [6-¹³C]-D-Tagatose | Pyruvate, Lactate | NMR Spectroscopy | Carbon flow from the lower part of the tagatose pathway into end-products of glycolysis. |

| ¹⁵N-Glutamine | Amino Acids | LC-MS/MS | Interaction of the tagatose pathway with amino acid metabolism. |

This table is a representation of a potential experimental setup for illustrative purposes.

The data generated from such experiments, specifically the mass isotopomer distributions, are then used in computational models to calculate the metabolic fluxes throughout the network. nih.gov This provides a quantitative map of cellular metabolism, highlighting the role of this compound within the broader metabolic landscape.

Chemical and Biocatalytic Synthesis Strategies for 1,6 Di O Phosphono D Tagatose and Analogues

Chemoenzymatic Synthetic Routes for Preparative Scale Production

Chemoenzymatic strategies provide a powerful approach for the preparative scale production of 1,6-di-O-phosphono-D-tagatose. These methods combine the advantages of chemical synthesis for creating starting materials with the high selectivity of enzymatic transformations.

A notable chemoenzymatic route involves a one-step biocatalytic phosphorylation of D-tagatose-6-phosphate at the C1-position. researchgate.net This reaction utilizes a recombinant D-tagatose-6-phosphate kinase and an ATP regeneration system, such as the phosphoenolpyruvate (B93156)/pyruvate kinase system. researchgate.netresearchgate.net This method has been successfully scaled up to the gram scale, demonstrating its efficiency and scalability for producing D-tagatose-1,6-diphosphate. researchgate.net

Another approach is the diastereoselective enzymatic aldol (B89426) addition. The enzyme D-tagatose-1,6-bisphosphate aldolase (B8822740) (TagA) from Escherichia coli catalyzes the asymmetric addition of dihydroxyacetone phosphate (B84403) to D-glyceraldehyde-3-phosphate. capes.gov.br This one-pot synthesis is highly efficient in producing D-tagatose-1,6-bisphosphate. capes.gov.br Any minor formation of the 4-epimer byproduct can be easily removed through subsequent specific enzymatic reactions. capes.gov.br

Hybrid synthesis strategies have also been employed to create analogues. For instance, a hybrid approach combining total chemical synthesis and chemoenzymatic steps has been used to produce C7-sugars like 7-deoxy-sedoheptulose and its analogues. nih.gov This method utilizes synthetic pentoses which then undergo enzymatic C2-coupling via transketolase. nih.gov

A multi-enzyme cascade has been designed for the synthesis of D-tagatose from sucrose (B13894). This system involves five enzymes: sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase for ATP regeneration. mdpi.com This route achieved an 82.3% conversion of D-tagatose from 10 mM sucrose. mdpi.com

Recombinant Enzyme Production and Engineering for Biocatalysis

The production of recombinant enzymes is crucial for developing efficient biocatalytic processes for synthesizing this compound and its analogues. Escherichia coli is a commonly used host for expressing the necessary enzymes. researchgate.netcusabio.com

For example, the lacC gene from Lactococcus lactis subsp. lactis, which encodes D-tagatose-6-phosphate kinase, has been synthesized and cloned into an expression vector for production in E. coli. researchgate.net Similarly, the araA gene from the Antarctic bacterium Arthrobacter sp. 22c, encoding L-arabinose isomerase, has been cloned and expressed in E. coli for the production of D-tagatose. nih.gov

Protein engineering and directed evolution are powerful tools for optimizing biocatalysts. mdpi.com These techniques can enhance enzyme properties such as activity, stability, and selectivity, and adapt them to specific reaction conditions. mdpi.com For instance, a variant of F6Pkt (F6Pkt H548N) showed increased activity on nonphosphorylated substrates like D-fructose. acs.org

The production of these enzymes can be scaled up using fermentation technology. Industrial enzymes are typically produced through fermentation of microbial strains like bacteria and fungi. euroapi.com A case study on recombinant transaminase production demonstrated a scalable process from laboratory (1L) to pilot plant (10m³) scale using a fed-batch high-cell density fermentation of a recombinant E. coli strain. euroapi.com

| Enzyme | Gene | Source Organism | Production Host | Application |

| D-tagatose-6-phosphate kinase | lacC | Lactococcus lactis subsp. lactis | Escherichia coli | Phosphorylation of D-tagatose-6-phosphate |

| D-tagatose-1,6-bisphosphate aldolase | gatZ | Escherichia coli | Yeast | Synthesis of D-tagatose-1,6-bisphosphate |

| L-arabinose isomerase | araA | Arthrobacter sp. 22c | Escherichia coli | Isomerization of D-galactose to D-tagatose |

| Fructokinase, F6PE, T6PP, PPK | - | - | Escherichia coli | Multi-enzyme cascade for D-tagatose synthesis |

ATP Regeneration Systems in Phosphorylation Reactions

The high cost of ATP is a significant limitation for the industrial application of ATP-dependent phosphorylation reactions. mdpi.comacs.org Therefore, efficient ATP regeneration systems are crucial for the economic feasibility of biocatalytic processes that synthesize this compound. mdpi.com

Several ATP regeneration systems are commonly used. In laboratory-scale reactions, high-energy phosphate donors like phosphoenolpyruvate (PEP), acetyl-phosphate (AcP), or creatine (B1669601) phosphate are often used with their corresponding kinases (pyruvate kinase, acetate (B1210297) kinase, or creatine kinase, respectively) to convert ADP back to ATP. mdpi.comacs.org The PEP/pyruvate kinase system has been effectively used in the synthesis of D-tagatose-1,6-diphosphate. researchgate.netresearchgate.net

For larger-scale industrial applications, the use of inexpensive polyphosphate (PolyP) with a polyphosphate kinase (PPK) is a more cost-effective option. acs.org A multi-enzyme cascade for D-tagatose synthesis from sucrose successfully incorporated a PPK-based ATP regeneration system, which reduced ADP consumption to just 1% of the sucrose concentration. mdpi.com

Another strategy involves designing multi-enzyme cascades that are self-sufficient in ATP. For instance, a system for producing D-allulose from D-glucose was developed in Escherichia coli with an integrated ATP regeneration module, eliminating the need for external ATP addition. nih.govacs.org This system achieved a D-allulose production of 17.62 ± 0.77 g/L from 30 g/L D-glucose. acs.org

More novel approaches include electro-enzymatic ATP regeneration. One such system uses a gold electrode modified with a phospholipid bilayer to co-immobilize NiFeSe hydrogenase and F1Fo-ATP synthase. csic.es This assembly uses hydrogen gas as a fuel to produce ATP, which can then be coupled to phosphorylation reactions catalyzed by kinases like hexokinase. csic.es

| ATP Regeneration System | Phosphate Donor | Key Enzyme(s) | Scale of Application |

| Substrate-level phosphorylation | Phosphoenolpyruvate (PEP) | Pyruvate kinase | Laboratory |

| Substrate-level phosphorylation | Acetyl-phosphate (AcP) | Acetate kinase | Laboratory |

| Substrate-level phosphorylation | Creatine phosphate | Creatine kinase | Laboratory |

| Polyphosphate utilization | Polyphosphate (PolyP) | Polyphosphate kinase (PPK) | Industrial |

| Whole-cell systems | Internal metabolic pathways | Various | Industrial |

| Electro-enzymatic | Hydrogen gas (H₂) | Hydrogenase, ATP synthase | Research/Novel |

Stereoselective Synthesis of this compound and Its Isomers

The stereoselective synthesis of this compound and its isomers is a key advantage of using biocatalytic methods. Enzymes, particularly aldolases and kinases, exhibit high stereoselectivity, which is difficult to achieve through purely chemical routes. mdpi.com

D-tagatose-1,6-bisphosphate aldolase (TagA) from E. coli is a prime example of a stereoselective enzyme. It catalyzes the aldol condensation of D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate to produce D-tagatose-1,6-diphosphate with high stereoselectivity. researchgate.net While a small amount of the 4-epimer may be formed, it can be removed by subsequent specific enzymatic reactions. capes.gov.br

Kinases also play a crucial role in the stereoselective phosphorylation of carbohydrates. The high substrate selectivity of certain carbohydrate kinases allows for the controlled coupling of reversible isomerization/epimerization reactions with subsequent phosphorylation in a one-pot synthesis. researchgate.net For example, a stable and selective tagatose-6-phosphate kinase has been used for the specific phosphorylation of D-tagatose-6-phosphate at the 1-position. researchgate.net

The enantioselective nature of some enzymes has been exploited in synthesis. For instance, dihydroxyacetone kinase-catalyzed phosphorylation has been shown to be enantioselective for D-glyceraldehyde, enabling the synthesis of D-glyceraldehyde-3-phosphate. researchgate.net This high degree of selectivity is essential for producing enantiomerically pure phosphorylated metabolites. mdpi.com

Biological Significance and Functional Implications of 1,6 Di O Phosphono D Tagatose

Role in Bacterial Metabolism and Adaptation (e.g., Escherichia coli, Streptococcus pyogenes, Lactococcus lactis, Staphylococcus aureus)

The metabolic role of 1,6-di-O-phosphono-D-tagatose is primarily observed within the tagatose-6-phosphate pathway, which varies in its presence and function across different bacterial species.

Escherichia coli Historically, E. coli was not considered capable of utilizing D-tagatose. nih.gov However, recent discoveries have identified a specific gene cluster for D-tagatose utilization in certain strains, such as the probiotic E. coli Nissle 1917, and this cluster is notably prevalent in the B2 phylogroup which includes many pathogenic strains. nih.gov In these strains, D-tagatose is catabolized via D-tagatose 6-phosphate (T6P) and subsequently D-tagatose 1,6-bisphosphate (TBP). nih.gov The pathway involves the catalytic subunit of tagatose-1,6-bisphosphate aldolase (B8822740), GatY, which, along with its chaperone GatZ, catalyzes the reversible cleavage of TBP into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P). nih.govuniprot.org This pathway is also involved in the catabolism of the sugar alcohol galactitol. uniprot.org The discovery highlights a specific adaptation for certain E. coli strains to utilize an uncommon nutrient. nih.gov

Streptococcus pyogenes In Streptococcus pyogenes, the tagatose-6-phosphate pathway is the route for metabolizing lactose (B1674315) and galactose. nih.gov This bacterium possesses two distinct operons (lac.1 and lac.2) that encode the necessary enzymes for this pathway. nih.gov Tagatose-1,6-bisphosphate aldolase (TBP aldolase) is a crucial enzyme at the intersection of the tagatose-6-phosphate pathway and glycolysis. ebi.ac.uk It catalyzes the reversible cleavage of TBP into DHAP and G3P. ebi.ac.uk The enzyme from S. pyogenes is a Class I aldolase. ebi.ac.uknih.gov The presence of two paralogous operons for this pathway suggests its importance in the organism's ability to adapt to different carbohydrate sources. nih.gov

Lactococcus lactis In many strains of Lactococcus lactis, the tagatose-6-phosphate pathway is essential for the metabolism of lactose and galactose, often encoded on plasmids. frontiersin.org The pathway involves the phosphorylation of tagatose-6-phosphate to form tagatose-1,6-bisphosphate, which is then cleaved by TBP aldolase. frontiersin.orgnih.gov Studies in L. cremoris (a species now classified within L. lactis) identified a TBP aldolase that was induced by growth on lactose or galactose and showed higher activity with TBP compared to its isomer, fructose-1,6-bisphosphate. nih.gov The intracellular concentration of TBP was found to be significant (0.4 to 4.0 mM) in cells grown on lactose or galactose. nih.gov However, it's noteworthy that the commonly studied strain L. lactis MG1363 lacks the tagatose-6-phosphate pathway and instead uses the Leloir pathway for galactose metabolism. frontiersin.org

Staphylococcus aureus For Staphylococcus aureus, the tagatose-6-phosphate pathway is the physiologically significant route for degrading D-galactose and the galactose portion of lactose. nih.gov The pathway proceeds through the formation of D-galactose-6-phosphate, its isomerization to D-tagatose-6-phosphate, phosphorylation to D-tagatose-1,6-bisphosphate by D-tagatose-6-phosphate kinase, and finally, the cleavage of TBP by D-tagatose-1,6-diphosphate aldolase. nih.govcapes.gov.br Genetic studies have confirmed the essentiality of these steps, as mutants lacking any of the three key enzymes could not utilize lactose or D-galactose and accumulated the substrate of the missing enzyme. nih.gov This pathway is critical for staphylococcal growth on milk-derived sugars and for colonization, as galactose is a component of human nasal mucins. frontiersin.org

Table 1: Key Enzymes in the Tagatose-6-Phosphate Pathway

| Enzyme | Reaction | Organism(s) |

|---|---|---|

| D-galactose-6-phosphate isomerase (LacAB) | D-galactose-6-phosphate ⇌ D-tagatose-6-phosphate | Staphylococcus aureus, Lactococcus lactis nih.govfrontiersin.org |

| D-tagatose-6-phosphate kinase (LacC) | D-tagatose-6-phosphate + ATP → D-tagatose-1,6-bisphosphate + ADP | Staphylococcus aureus, Lactococcus lactis nih.govfrontiersin.orgcapes.gov.br |

| D-tagatose-1,6-bisphosphate aldolase (LacD/GatY) | D-tagatose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + D-glyceraldehyde-3-phosphate | E. coli, S. pyogenes, L. lactis, S. aureus ebi.ac.uknih.govnih.govnih.gov |

Contribution to Cellular Energy Metabolism and Biosynthetic Precursor Production

The central contribution of this compound to cellular metabolism stems from its cleavage into two key triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). ebi.ac.ukuniprot.org This reaction is catalyzed by the enzyme D-tagatose-1,6-bisphosphate aldolase. nih.gov

DHAP and G3P are pivotal intermediates in glycolysis, one of the most fundamental pathways for energy production in the cell. ebi.ac.uk

Energy Production: G3P directly continues down the glycolytic pathway, leading to the generation of pyruvate. This process yields ATP through substrate-level phosphorylation and produces NADH, which can be used in respiration or fermentation to generate more ATP. DHAP is readily isomerized to G3P by the enzyme triosephosphate isomerase, thus ensuring that the entire carbon skeleton of the original hexose (B10828440) sugar enters the energy-yielding phase of glycolysis.

Biosynthetic Precursors: Both DHAP and G3P serve as starting materials for numerous biosynthetic pathways. G3P is a precursor for the synthesis of amino acids like serine, glycine, and cysteine. DHAP is a precursor for the synthesis of glycerol-3-phosphate, which is essential for the formation of phospholipids (B1166683) that constitute cellular membranes and for the synthesis of triacylglycerols.

Therefore, the breakdown of this compound effectively links the catabolism of alternative sugars like galactose and lactose directly to the central carbon metabolism, providing the cell with both the energy and the building blocks necessary for growth and proliferation. nih.govfrontiersin.org

Table 2: Products of TBP Cleavage and their Metabolic Fates

| Product | Subsequent Pathway | Metabolic Outcome |

|---|---|---|

| Dihydroxyacetone phosphate (DHAP) | Glycolysis (via isomerization to G3P), Lipid biosynthesis | Energy (ATP), Biosynthetic precursors (e.g., glycerol-3-phosphate) ebi.ac.uk |

| D-glyceraldehyde 3-phosphate (G3P) | Glycolysis, Pentose (B10789219) Phosphate Pathway, Amino acid biosynthesis | Energy (ATP, NADH), Biosynthetic precursors (e.g., serine) ebi.ac.uk |

Regulatory Functions in Enzymatic Activity and Gene Expression

The metabolism involving this compound is tightly regulated at the genetic level to ensure that the necessary enzymes are synthesized only when the specific sugar substrates are available.

In Staphylococcus aureus , the genes encoding D-galactose-6-phosphate isomerase, D-tagatose-6-phosphate kinase, and D-tagatose-1,6-diphosphate aldolase are under common genetic control. nih.gov These enzymes are coordinately induced when the bacterium is grown on D-galactose, indicating a shared regulatory mechanism, likely an operon structure. nih.gov This ensures an efficient and synchronized response to the availability of galactose or lactose. nih.gov

In Streptococcus pyogenes , the expression of the lac.1 operon, which includes the gene for TBP aldolase (lacD.1), is controlled by the repressor LacR.1. nih.gov The activity of this repressor is negatively regulated by D-tagatose-6-phosphate, the direct precursor to this compound. nih.gov When galactose or lactose is metabolized, the resulting increase in the intracellular concentration of tagatose-6-phosphate inhibits the repressor, leading to the transcription of the lac.1 genes and the synthesis of the pathway enzymes. nih.gov

In Escherichia coli Nissle 1917, a DeoR family transcriptional regulator, named TagR, has been identified as a tagatose-responsive repressor. researchgate.netnih.gov This regulator controls the expression of the tagatose catabolic gene cluster. researchgate.netnih.gov The presence of D-tagatose leads to the derepression of the operon, allowing the synthesis of the enzymes required for its catabolism. researchgate.netnih.gov This discovery has enabled the development of a tagatose-inducible gene expression system in this probiotic E. coli strain, highlighting a precise regulatory mechanism responsive to D-tagatose availability. researchgate.netnih.gov

Comparative Analysis of Biological Roles Across Diverse Organisms

While this compound is consistently an intermediate in the tagatose-6-phosphate pathway, the context and significance of this pathway differ across various bacteria.

Prevalence and Primary Substrate: In Staphylococcus aureus and many lactic acid bacteria like Lactococcus lactis, this pathway is the primary, if not sole, route for metabolizing lactose and D-galactose. nih.govfrontiersin.orgfrontiersin.org In contrast, Escherichia coli strains capable of using this pathway are less common and appear to utilize it primarily for D-tagatose itself or for galactitol, rather than it being the main pathway for lactose, for which the lac operon controlling the Leloir pathway is famous. nih.govuniprot.org

Genetic Organization: Streptococcus pyogenes is unique among these examples in possessing two distinct, paralogous operons (lac.1 and lac.2) for the tagatose-6-phosphate pathway, suggesting gene duplication and potential neofunctionalization or adaptation to different environmental niches. nih.gov S. aureus and L. lactis typically have a single, often plasmid-borne, operon for this pathway. nih.govfrontiersin.org

Enzyme Class: The TBP aldolases that cleave this compound can belong to different classes. The enzyme from S. pyogenes is a Class I (Schiff base-forming) aldolase, whereas the enzyme from E. coli (GatY) is a Class II (metallo-) aldolase that requires a zinc cofactor. ebi.ac.ukuniprot.orgnih.gov This fundamental difference in catalytic mechanism reflects the evolutionary diversity of enzymes performing the same metabolic function.

Metabolic Context: For S. aureus, the pathway is crucial for virulence and colonization, linking the metabolism of host-derived sugars like galactose to its ability to thrive. frontiersin.org For L. lactis, it is central to its industrial role in dairy fermentations. nih.gov For the specific E. coli strains that possess it, the pathway represents a niche adaptation, allowing them to utilize a rare sugar and potentially giving them a competitive advantage in the complex gut microbiome. nih.gov

Future Research Directions and Emerging Themes in 1,6 Di O Phosphono D Tagatose Studies

Systems Biology Approaches to Map Metabolic Networks

Systems biology offers a powerful lens to understand the broader metabolic context in which 1,6-di-O-phosphono-D-tagatose operates. By integrating "multi-omics" data, researchers can construct comprehensive metabolic network models. nih.govfrontiersin.org These models can elucidate how the flux through pathways involving this intermediate is regulated and interconnected with other metabolic processes within the cell. nih.gov

Future efforts in this area will likely focus on:

Integrative Multi-Omics Analysis: Combining genomics, transcriptomics, proteomics, and metabolomics data to create more accurate and predictive models of metabolic networks. nih.govfrontiersin.org This approach can reveal how perturbations in one part of the network, such as the introduction of a foreign gene or exposure to a drug, affect the production and utilization of this compound.

Flux Balance Analysis (FBA) and Flux Variability Analysis (FVA): These computational techniques can predict the flow of metabolites through a network under different conditions, identifying potential bottlenecks and alternative routes in pathways involving this compound. nih.gov

Metabolite Damage and Repair Discovery: Systems approaches can help identify and characterize "underground" metabolic pathways and promiscuous enzyme activities that might lead to the formation of non-canonical metabolites from or related to this compound, as well as the repair mechanisms that deal with them. uni.lu

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Ligand Interactions

At the heart of this compound metabolism are the enzymes that synthesize and cleave it, primarily tagatose-1,6-bisphosphate aldolase (B8822740) (TBPA). nih.govacs.orgnih.gov Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for dissecting the intricate dance between these enzymes and their ligand. nih.govacs.orgnih.govresearchgate.net

Key research directions include:

Homology Modeling and In-Silico Docking: For enzymes where experimental structures are unavailable, homology modeling can generate reliable 3D structures. researchgate.net Subsequent in-silico docking studies can then predict the binding modes of this compound and other potential ligands, providing insights into substrate specificity. researchgate.net

Molecular Dynamics Simulations: MD simulations can reveal the dynamic behavior of enzymes like TBPA, showing how their functional loops move to facilitate substrate binding, catalysis, and product release. nih.govacs.orgnih.gov These simulations have suggested that the global motions of aldolases are conserved across different oligomeric states to preserve their catalytic mechanism. acs.org

Structure-Guided Enzyme Engineering: The detailed structural and dynamic information obtained from these computational approaches can guide the rational design of enzymes with altered substrate specificity or improved catalytic efficiency, a key goal for synthetic biology applications. a-star.edu.sg For example, understanding the structural differences between TBPA and the related fructose-1,6-bisphosphate aldolase (FBPA) provides a basis for engineering these enzymes for specific biotransformation reactions. nih.gov

Synthetic Biology Applications for Engineering Novel Metabolic Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems. mdpi.comfrontiersin.org The enzymes and pathways involving this compound are attractive targets for synthetic biologists seeking to produce valuable chemicals and biofuels. mdpi.commdpi.com

Emerging applications in this field include:

De Novo Pathway Construction: Assembling enzymes from different organisms to create novel metabolic pathways for the production of D-tagatose or other rare sugars. mdpi.comnih.gov For instance, a multi-enzyme cascade involving D-tagatose 1,6-bisphosphate aldolase has been constructed to produce D-tagatose from maltodextrin. mdpi.com

Metabolic Engineering of Host Organisms: Modifying the metabolism of host organisms like Escherichia coli to enhance the production of D-tagatose. acs.orgresearchgate.net This can involve overexpressing key pathway genes, deleting competing pathways, and optimizing fermentation conditions. acs.org A recent study demonstrated that E. coli possesses a native, thermodynamically favorable pathway to produce D-tagatose from glucose via a phosphorylation-epimerization-dephosphorylation route involving D-tagatose-6-phosphate and potentially this compound. acs.orgresearchgate.netnih.gov

Development of Advanced Probes for In Vivo Metabolic Imaging

Visualizing metabolic processes in living cells and organisms in real-time is a major goal of chemical biology. nih.gov The development of advanced probes for in vivo metabolic imaging could provide unprecedented insights into the spatial and temporal dynamics of this compound and related metabolites.

Future research in this area may involve:

Fluorescent Probes: Designing and synthesizing fluorescent probes that can specifically bind to this compound or its metabolic precursors and products. nih.gov Genetically encoded FRET-based probes have been developed for other sugars and could potentially be adapted. nih.gov

Hyperpolarized Magnetic Resonance Imaging (HP MRI): This technique offers a non-invasive way to monitor metabolic fluxes in vivo. chemrxiv.org While currently focused on metabolites like pyruvate, the development of methods to hyperpolarize and track this compound or its precursors could revolutionize our understanding of its in vivo metabolism.

Targeted Probes for Subcellular Imaging: Developing probes that can target specific organelles, such as the nucleus or mitochondria, to investigate the subcellular distribution and metabolism of this compound. nih.gov

Exploration of Unidentified Biological Functions and Regulatory Mechanisms

While the role of this compound in the tagatose pathway is known, there may be other, as-yet-unidentified biological functions and regulatory mechanisms associated with this metabolite.

Future investigations could explore:

Role in Pathogen Metabolism: The tagatose pathway is present in various microorganisms, including some pathogenic bacteria. mdpi.comresearchgate.net Further research could uncover specific roles for this compound in the virulence or survival of these pathogens, potentially identifying new drug targets. frontiersin.org

Regulatory Functions: Investigating whether this compound or its metabolic products act as signaling molecules that regulate gene expression or enzyme activity in other pathways.

Interactions with Other Metabolic Pathways: A deeper understanding of the crosstalk between the tagatose pathway and other central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, could reveal new regulatory nodes and metabolic interdependencies. acs.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,6-di-O-phosphono-D-tagatose, and how do they compare in yield and purity?

- Methodological Answer : Synthesis typically involves phosphorylation of D-tagatose using phosphoric acid derivatives under controlled pH and temperature. For example, phosphorylation with polyphosphoric acid at 4°C yields ~60% purity, while enzymatic methods (e.g., kinase-mediated phosphorylation) may improve specificity but require ATP cofactors . Characterization via HPLC or NMR (e.g., <sup>31</sup>P NMR) is critical to confirm phosphate group attachment and anomeric configuration .

Q. How does this compound participate in carbohydrate metabolism pathways?

- Methodological Answer : The compound is structurally analogous to fructose-1,6-bisphosphate (F1,6BP), a key glycolytic intermediate. In vitro studies suggest it may competitively inhibit F1,6BP-dependent enzymes like aldolase. Researchers can use fluorometric assays (e.g., DHAP-linked detection) to quantify its interaction with glycolytic enzymes . Isotopic labeling (<sup>13</sup>C or <sup>32</sup>P) can track metabolic flux in cell lysates .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with ion-pairing reagents (e.g., tributylamine) achieves nanomolar sensitivity. Alternatively, enzymatic assays coupling the compound to NADH production via glyceraldehyde-3-phosphate dehydrogenase (GAPDH) provide cost-effective quantification but require careful normalization to avoid cross-reactivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported enzymatic inhibition constants (Ki) of this compound?

- Methodological Answer : Discrepancies in Ki values often arise from assay conditions (e.g., pH, ionic strength). A systematic approach includes:

- Standardizing buffer systems (e.g., Tris-HCl vs. HEPES).

- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzyme activity.

- Validating results across multiple enzyme sources (e.g., recombinant vs. tissue-extracted aldolase) .

Q. What strategies optimize the stability of this compound in long-term biochemical studies?

- Methodological Answer : Stability is pH- and temperature-dependent. Storage at -80°C in anhydrous DMSO or lyophilized form minimizes hydrolysis. For in vitro assays, adding phosphatase inhibitors (e.g., sodium orthovanadate) and conducting time-course degradation studies under experimental conditions are essential .

Q. How can computational modeling predict the interaction of this compound with non-canonical enzyme targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled enzyme structures identifies potential binding pockets. Free-energy perturbation (FEP) calculations refine affinity predictions. Experimental validation via surface plasmon resonance (SPR) or mutagenesis (e.g., alanine scanning of catalytic residues) is critical to confirm computational findings .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in inhibition studies involving this compound?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) models dose-response curves. Bootstrap resampling (1,000 iterations) assesses parameter uncertainty (Ki, IC50). For partial inhibition, the Cheng-Prusoff equation adjusts for substrate competition .

Q. How should researchers address variability in replicate experiments measuring the compound’s metabolic half-life?

- Methodological Answer : Use a mixed-effects model to account for batch-to-batch variability. Outlier detection (e.g., Grubbs’ test) and normalization to internal controls (e.g., spiked deuterated analogs) improve reproducibility. Pre-registering experimental protocols reduces bias in data exclusion .

Framework for Evaluating Research Questions

- FINER Criteria : Ensure questions are F easible (e.g., access to LC-MS), I nteresting (e.g., novel enzyme interactions), N ovel (e.g., unexplored metabolic roles), E thical (e.g., no vertebrate animal use), and R elevant (e.g., implications for diabetes research) .

- PICO Framework : Define P opulation (e.g., hepatic cell lines), I ntervention (e.g., this compound treatment), C omparison (e.g., vs. F1,6BP), and O utcome (e.g., glycolytic flux reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。